molecular formula C12H15BrClNO2 B1597538 (R)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049741-27-6

(R)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1597538
M. Wt: 320.61 g/mol
InChI Key: FQZLDJKMSRXAMF-UTONKHPSSA-N
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Description

(R)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a chiral pyrrolidine derivative that has been synthesized using different methods. The purpose of

Scientific Research Applications

Synthesis and Chemical Properties

Optically Pure Derivatives : Research has shown the synthesis of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine derivatives, highlighting the importance of these compounds in asymmetric synthesis and their potential application in the development of chiral molecules for pharmaceuticals J. L. Ruano, J. Alemán, M. B. Cid, 2006.

Antioxidant and Anticholinergic Activities : A study on the synthesis of bromophenol derivatives, including pyrrolidine-2-one derivatives, revealed their potent antioxidant and anticholinergic activities. Such findings suggest the potential therapeutic applications of these compounds in treating oxidative stress-related diseases and disorders associated with cholinergic dysfunction Mohsen Rezai et al., 2018.

Catalysis and Material Science

Catalytic Applications : Research into Rh-N-heterocyclic carbene compounds for alkyne hydrothiolation highlights the role of pyrrolidine derivatives in catalysis. Such studies underscore the versatility of these compounds in synthetic chemistry, particularly in facilitating regioselective transformations Andrea Di Giuseppe et al., 2012.

Ionic Liquids : The development of new Bronsted acidic ionic liquids based on pyrrolidine derivatives for promoting chemical reactions under solvent-free conditions represents an innovative application in green chemistry. These findings illustrate the potential of pyrrolidine-based compounds in enhancing the sustainability of chemical processes Vaibhav W. Godse et al., 2017.

properties

IUPAC Name

(2R)-2-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2.ClH/c13-10-4-1-3-9(7-10)8-12(11(15)16)5-2-6-14-12;/h1,3-4,7,14H,2,5-6,8H2,(H,15,16);1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZLDJKMSRXAMF-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC(=CC=C2)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](NC1)(CC2=CC(=CC=C2)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375953
Record name 2-[(3-Bromophenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS RN

1049741-27-6
Record name 2-[(3-Bromophenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(R)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 3
(R)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
(R)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
(R)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(R)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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